molecular formula C20H18N2O4S B2975738 1-(4-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 895110-43-7

1-(4-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2975738
CAS No.: 895110-43-7
M. Wt: 382.43
InChI Key: VWNHVPIGMMCUKN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core substituted with methoxyphenyl and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions

    Formation of Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and an acylating agent.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.

    Thioether Formation: The thioether linkage is formed through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the thioether group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)amino)pyrazin-2(1H)-one: Contains an amino group instead of a thioether, potentially altering its pharmacological profile.

Uniqueness

1-(4-Methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both methoxyphenyl and thioether groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-16-7-3-14(4-8-16)18(23)13-27-19-20(24)22(12-11-21-19)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHVPIGMMCUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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